1-(3,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid
Overview
Description
1-(3,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid is an organic compound characterized by the presence of an imidazole ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 3,4-dichlorophenyl group is coupled with a halogenated imidazole intermediate in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of antifungal, antibacterial, and anticancer agents.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound serves as a tool in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
- 1-(3,4-Dichlorophenyl)-1H-imidazole-4-carboxamide
- 1-(3,4-Dichlorophenyl)-1H-imidazole-4-methanol
- 1-(3,4-Dichlorophenyl)-1H-imidazole-4-nitrile
Uniqueness: 1-(3,4-Dichlorophenyl)-1H-imidazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the 3,4-dichlorophenyl group and the carboxylic acid group allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)imidazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-2-1-6(3-8(7)12)14-4-9(10(15)16)13-5-14/h1-5H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYKLCCAVXYPJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=C2)C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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